molecular formula C7H8FNO B15234746 2-Fluoro-4-methoxy-5-methylpyridine

2-Fluoro-4-methoxy-5-methylpyridine

Cat. No.: B15234746
M. Wt: 141.14 g/mol
InChI Key: GFCLRIMYKBGMRH-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxy-5-methylpyridine is a fluorinated pyridine derivative Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methoxy-5-methylpyridine typically involves the fluorination of a suitable pyridine precursor. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring. For example, 2-amino-5-methylpyridine can be converted into 2-fluoro-5-methylpyridine via diazotization followed by fluorination .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves the use of specialized fluorinating agents and catalysts to achieve high yields and selectivity. The use of complex fluorinating agents such as Selectfluor® has been reported to be effective in the synthesis of substituted fluoropyridines .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methoxy-5-methylpyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Fluoro-4-methoxy-5-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methoxy-5-methylpyridine depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, thereby increasing its potency and selectivity. The methoxy and methyl groups can also influence the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methylpyridine
  • 2-Fluoro-5-methoxypyridine
  • 4-Fluoro-2-methoxypyridine

Uniqueness

2-Fluoro-4-methoxy-5-methylpyridine is unique due to the specific arrangement of its substituents, which can significantly influence its chemical and biological properties. The presence of both fluorine and methoxy groups can enhance its reactivity and stability compared to other fluorinated pyridines .

Properties

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

IUPAC Name

2-fluoro-4-methoxy-5-methylpyridine

InChI

InChI=1S/C7H8FNO/c1-5-4-9-7(8)3-6(5)10-2/h3-4H,1-2H3

InChI Key

GFCLRIMYKBGMRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1OC)F

Origin of Product

United States

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